Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-1-Boc-3-pyrrolidinecarboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be synthesized through the esterification of ®-3-pyrrolidinecarboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Types of Reactions:
Hydrolysis: Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can undergo hydrolysis in the presence of aqueous acids or bases to yield ®-3-pyrrolidinecarboxylic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed:
Hydrolysis: ®-3-pyrrolidinecarboxylic acid and ethanol.
Reduction: ®-1-hydroxy-3-pyrrolidinecarboxylate.
Deprotection: ®-3-pyrrolidinecarboxylate.
Scientific Research Applications
Ethyl ®-1-Boc-3-pyrrolidinecarboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: Utilized in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the pyrrolidine ring, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule being synthesized.
Comparison with Similar Compounds
Ethyl ®-1-Boc-3-pyrrolidinecarboxylate can be compared with other similar compounds such as:
Ethyl ®-1-Boc-2-pyrrolidinecarboxylate: Similar structure but with the ester group at the 2-position.
Ethyl (S)-1-Boc-3-pyrrolidinecarboxylate: Enantiomer of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate.
Methyl ®-1-Boc-3-pyrrolidinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of Ethyl ®-1-Boc-3-pyrrolidinecarboxylate lies in its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDQVUYUWUHNMG-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.